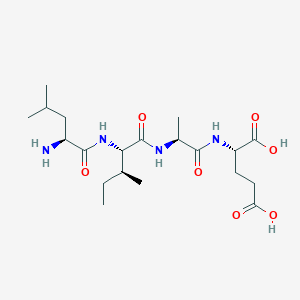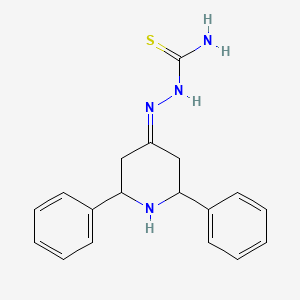![molecular formula C18H22Br2N2 B14221099 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide CAS No. 512179-42-9](/img/structure/B14221099.png)
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a dihydrobenzo[c][1,5]naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under specific conditions.
Introduction of the hexyl chain: The hexyl chain can be introduced through a nucleophilic substitution reaction, where a suitable hexyl halide reacts with the naphthyridine core.
Bromination: The final step involves the bromination of the hexyl chain, which can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the hexyl chain can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling reactions: The naphthyridine core can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学的研究の応用
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenanthridine derivatives: These compounds have a similar fused-ring system but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide is unique due to the presence of the bromine atom on the hexyl chain and the specific arrangement of the naphthyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
512179-42-9 |
|---|---|
分子式 |
C18H22Br2N2 |
分子量 |
426.2 g/mol |
IUPAC名 |
5-(6-bromohexyl)-6H-benzo[c][1,5]naphthyridin-1-ium;bromide |
InChI |
InChI=1S/C18H21BrN2.BrH/c19-11-5-1-2-6-13-21-14-15-8-3-4-9-16(15)18-17(21)10-7-12-20-18;/h3-4,7-10,12H,1-2,5-6,11,13-14H2;1H |
InChIキー |
RNPOPWQSFJAXBW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C(N1CCCCCCBr)C=CC=[NH+]3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
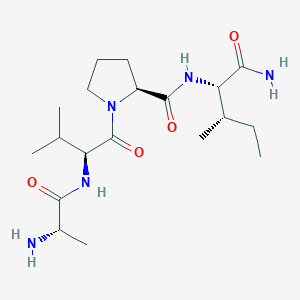
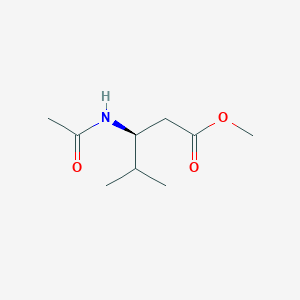

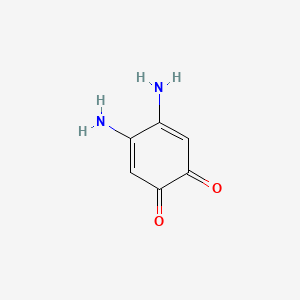
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
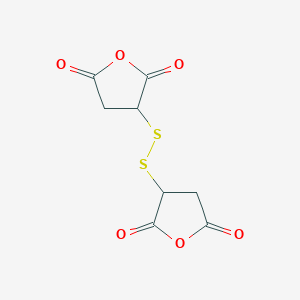
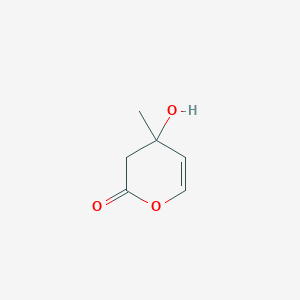
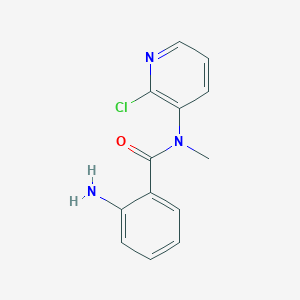
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
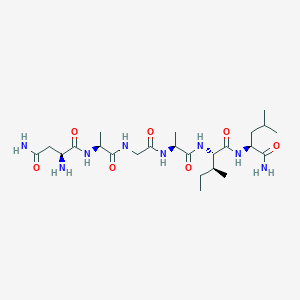
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
